molecular formula C26H25NO5 B1226471 4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester

4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester

Cat. No. B1226471
M. Wt: 431.5 g/mol
InChI Key: FUBUELHMJDMBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester is a member of dibenzofurans.

Scientific Research Applications

Novel Intramolecular Defluorinative Cyclization Approaches

Researchers have explored the synthesis of related esters as precursors to new types of cyclic amino acids, using intramolecular defluorinative cyclization under basic conditions. This research contributes to the development of innovative synthetic pathways in organic chemistry (Hao et al., 2000).

Bismuth-based Cyclic Synthesis

The compound has been involved in bismuth-based C-H bond activation and CO2 insertion chemistry, leading to the synthesis of structurally related acids. This showcases its role in creating environmentally sustainable chemical processes (Kindra & Evans, 2014).

Oxoindole-Linked Derivatives Synthesis

Research on oxoindolyl α-hydroxy-β-amino acid derivatives, involving tert-butoxycarbonyl groups, demonstrates the compound's significance in producing complex molecular structures, contributing to the diversity of organic synthesis (Ravikumar et al., 2015).

Role in Synthesis of PROTAC Molecules

The compound has been used as an intermediate in the synthesis of targeted PROTAC molecules, highlighting its relevance in the development of new pharmacological agents (Zhang et al., 2022).

Self-Assembly and Molecular Arrays

Research demonstrates its role in forming host–guest complexes and self-assembled structures, contributing to the study of molecular interactions and crystal engineering (Armstrong et al., 2002).

Hydrogen Bonding and Antibacterial Activity

Studies have shown that hydrazide-hydrazones of the compound exhibit notable antibacterial activity, emphasizing its potential in medicinal chemistry and drug discovery (Popiołek & Biernasiuk, 2016).

Steric Effects and Resonance Studies

The compound's steric properties have been investigated to understand its enhanced acidity due to steric inhibition to resonance, offering insights into physical organic chemistry (Böhm & Exner, 2001).

Liquid Crystalline Properties

Research into new rod-like homologous series with terminal tert-butyl groups, including this compound, has advanced the understanding of liquid crystalline properties and their applications (Thakur & Patel, 2020).

Activation of Carboxylic Acids

The compound has been utilized in activating carboxylic acids, highlighting its role in organic synthesis and the development of novel chemical reactions (Basel & Hassner, 2002).

properties

Product Name

4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate

InChI

InChI=1S/C26H25NO5/c1-26(2,3)17-11-9-16(10-12-17)25(29)31-15-24(28)27-20-14-22-19(13-23(20)30-4)18-7-5-6-8-21(18)32-22/h5-14H,15H2,1-4H3,(H,27,28)

InChI Key

FUBUELHMJDMBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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